N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide
N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-p-toluenesulfonamide, a sulfonamide derivative, serves as a key intermediate in various chemical syntheses. This document provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its stability and reactivity.
Core Chemical Properties
N-Methyl-p-toluenesulfonamide is a white to off-white crystalline solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂S | [2][3][4][5][6] |
| Molecular Weight | 185.24 g/mol | [2][4][5][6] |
| CAS Number | 640-61-9 | [1][2][3][5][6] |
| Melting Point | 76-80 °C | [1][2][3] |
| Boiling Point | 296.5 °C at 760 mmHg | [2][3] |
| Density | 1.185 g/cm³ | [3] |
| Flash Point | 133.1 °C | [3] |
| Vapor Pressure | 0.00143 mmHg at 25°C | [3] |
| Solubility | Soluble in alcohol. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Very slightly soluble in methanol. Insoluble in water. | [2][7] |
| Appearance | White to light yellow crystalline solid. | [1][2] |
| pKa | 11.67 ± 0.30 (Predicted) | [2] |
Synthesis of N-Methyl-p-toluenesulfonamide
The synthesis of N-Methyl-p-toluenesulfonamide is commonly achieved through the reaction of 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) with methylamine (B109427).[8] This reaction is a classic example of a nucleophilic substitution at a sulfonyl group.
Experimental Protocol
Materials:
-
4-methylbenzene-1-sulfonyl chloride (Tosyl chloride)
-
Methylamine (2.0 M in THF)
-
Ethyl acetate (EtOAc)
-
15% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and filtration apparatus
-
Magnetic stirrer
Procedure:
-
A solution of 4-methylbenzene-1-sulfonyl chloride (1.9 g, 9.97 mmol) is prepared in dichloromethane (15 mL) in a flask and cooled to 0 °C using an ice bath.[8]
-
To this cooled solution, methylamine (2.0 M in THF, 10.0 mL, 19.93 mmol) is added. A white precipitate will form upon addition.[8]
-
The resulting suspension is stirred for 2 hours at 0 °C.[8]
-
After the reaction is complete, the white solid is removed by filtration.[8]
-
The filtrate is collected and concentrated under reduced pressure to yield the crude product as a white solid.[8]
-
The crude product is then dissolved in ethyl acetate.[8]
-
The ethyl acetate solution is washed sequentially with a 15% sodium bicarbonate solution and then with brine.[8]
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[8]
This protocol provides a high yield of N-Methyl-p-toluenesulfonamide.[8]
Caption: Synthesis workflow for N-Methyl-p-toluenesulfonamide.
Stability and Reactivity
N-Methyl-p-toluenesulfonamide is stable under normal laboratory conditions.[1] It is a combustible solid and should be kept away from heat, sparks, open flames, and other ignition sources.[9]
Incompatible Materials:
-
Strong oxidizing agents: Can lead to vigorous reactions.
Hazardous Decomposition Products:
Upon combustion, N-Methyl-p-toluenesulfonamide may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[10][11]
Analytical Methods
While detailed experimental protocols for the analysis of N-Methyl-p-toluenesulfonamide were not found in the search results, its purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][12] For instance, a purity of at least 98.0% as determined by HPLC has been reported for commercially available N-Methyl-p-toluenesulfonamide.[6]
Applications in Research and Development
N-Methyl-p-toluenesulfonamide is primarily used as an intermediate in organic synthesis.[2] One notable application is in the synthesis of vicinal haloamino ketone derivatives.[2] Its chemical structure, featuring a reactive sulfonamide group, makes it a versatile building block for the introduction of the N-methyl-p-toluenesulfonyl moiety into more complex molecules, a common strategy in medicinal chemistry and materials science.
Safety Precautions
Standard laboratory safety precautions should be observed when handling N-Methyl-p-toluenesulfonamide. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. N-Methyl-p-toluenesulfonamide CAS#: 640-61-9 [m.chemicalbook.com]
- 3. N-Methyl-p-toluenesulfonamide | 640-61-9 [chemnet.com]
- 4. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-p-toluenesulfonamide 98 640-61-9 [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. N-Methyl-p-toluenesulfonamide(640-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
